

Physicochemical properties of Oxysophocarpine for drug development.

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Compound of Interest

Compound Name: Oxysophocarpine

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Oxysophocarpine: A Physicochemical Deep Dive for Drug Development

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This technical guide provides a comprehensive analysis of the physicochemical properties of **Oxysophocarpine**, a natural alkaloid with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering critical data and methodologies to inform preclinical and formulation studies.

Introduction: The Promise of a Natural Alkaloid

Oxysophocarpine is a quinolizidine alkaloid primarily extracted from plants of the Sophora genus, a staple in traditional Chinese medicine. [1][2] Emerging research has highlighted its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-nociceptive effects, positioning it as a promising candidate for further drug development. [3][4] [5] A thorough understanding of its physicochemical properties is paramount as these characteristics directly influence its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety profile. The lipophilicity, solubility, and permeability of a drug compound are dependent on its ionization constant (pKa), which underscores the importance of these parameters in the early stages of drug development. [1][2]

Core Physicochemical Properties

A solid-state characterization of an active pharmaceutical ingredient (API) is crucial for quality control and formulation design. The following table summarizes the known physicochemical properties of **Oxysophocarpine**.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₂	[6]
Molecular Weight	262.35 g/mol	PubChem
pKa	6.5	[1][2]
Polarity & Lipidsolubility	Strong polarity and poor lipid solubility	[7]
Skin Permeability	Low	[7]

Experimental Protocols: Unveiling the Properties

The determination of physicochemical properties is a foundational step in pre-formulation studies. [8]A variety of techniques are employed to characterize an API.

General Physicochemical Characterization Methods for APIs:

- X-ray Powder Diffraction (XRPD): To determine the crystalline structure. [8]* Particle Size and Morphological Analysis: Using techniques like microscopy to understand the physical form. [8]* Thermal Analysis (e.g., DSC, TGA): To determine melting point and thermal stability. [8]* Spectroscopy (NMR, FTIR, UV-Vis): To confirm chemical structure and identify functional groups. [8]* Solubility and Dissolution Studies: To assess how the API dissolves in various media, which is critical for bioavailability. [9][10]* Partition Coefficient (LogP): To measure lipophilicity, which influences permeability. [9]

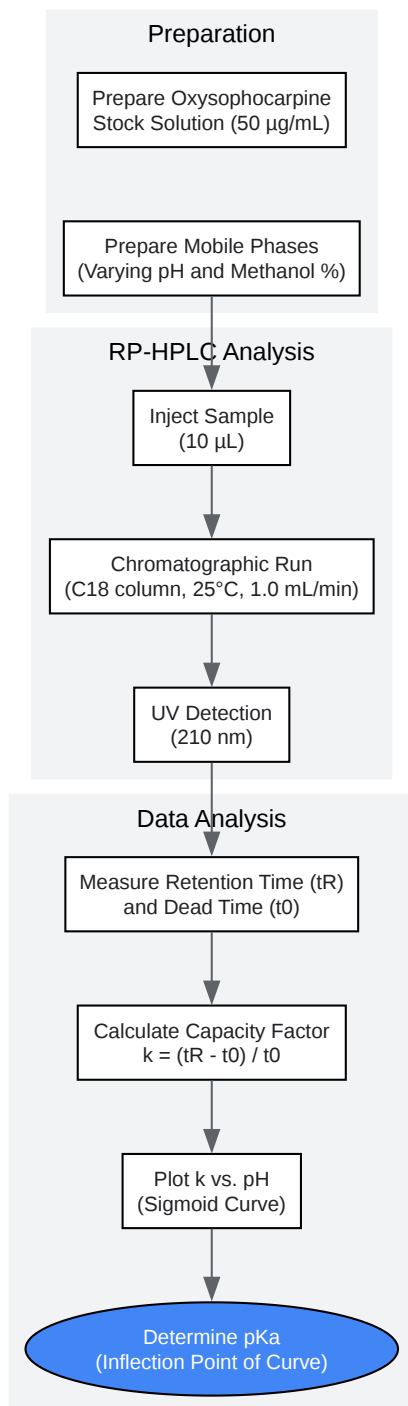
Detailed Protocol: pKa Determination by RP-HPLC

The ionization constant (pKa) of **Oxysophocarpine** was determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method. [1][2]This method relies on the principle that the retention time of an ionizable compound changes with the pH of the mobile phase.

Methodology:

- Preparation of Solutions:
 - A stock solution of **Oxysophocarpine** (50 µg/mL) is prepared in water.
 - Mobile phases are prepared with varying pH values using a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol). In the cited study, methanol concentrations ranged from 10% to 20% (v/v). [1][2]
- Chromatographic Conditions:
 - Column: A suitable C18 column is used.
 - Flow Rate: Maintained at a constant rate, for example, 1.0 mL/min. [1] * Injection Volume: A small volume (e.g., 10 µL) of the sample is injected. [1] * Temperature: The column temperature is maintained at a constant value, such as 25°C. [1] * Detection: UV detection is set at an appropriate wavelength (e.g., 210 nm). [1] * Dead Time (t_0): The dead time is measured by injecting a non-retained compound like uracil. [1]
- Data Acquisition and Analysis:
 - The retention time (t_r) of **Oxysophocarpine** is measured at each pH value of the mobile phase.
 - The capacity factor (k) is calculated for each run using the formula: $k = (t_r - t_0) / t_0$. [1] * A sigmoid curve is generated by plotting the capacity factor (k) against the pH of the mobile phase.
 - The pKa is determined from the inflection point of this curve. For **Oxysophocarpine**, the experimental pKa value obtained was 6.5. [1][2]

Workflow for pKa Determination of Oxysophocarpine by RP-HPLC

[Click to download full resolution via product page](#)Workflow for pKa Determination of **Oxysophocarpine** by RP-HPLC.

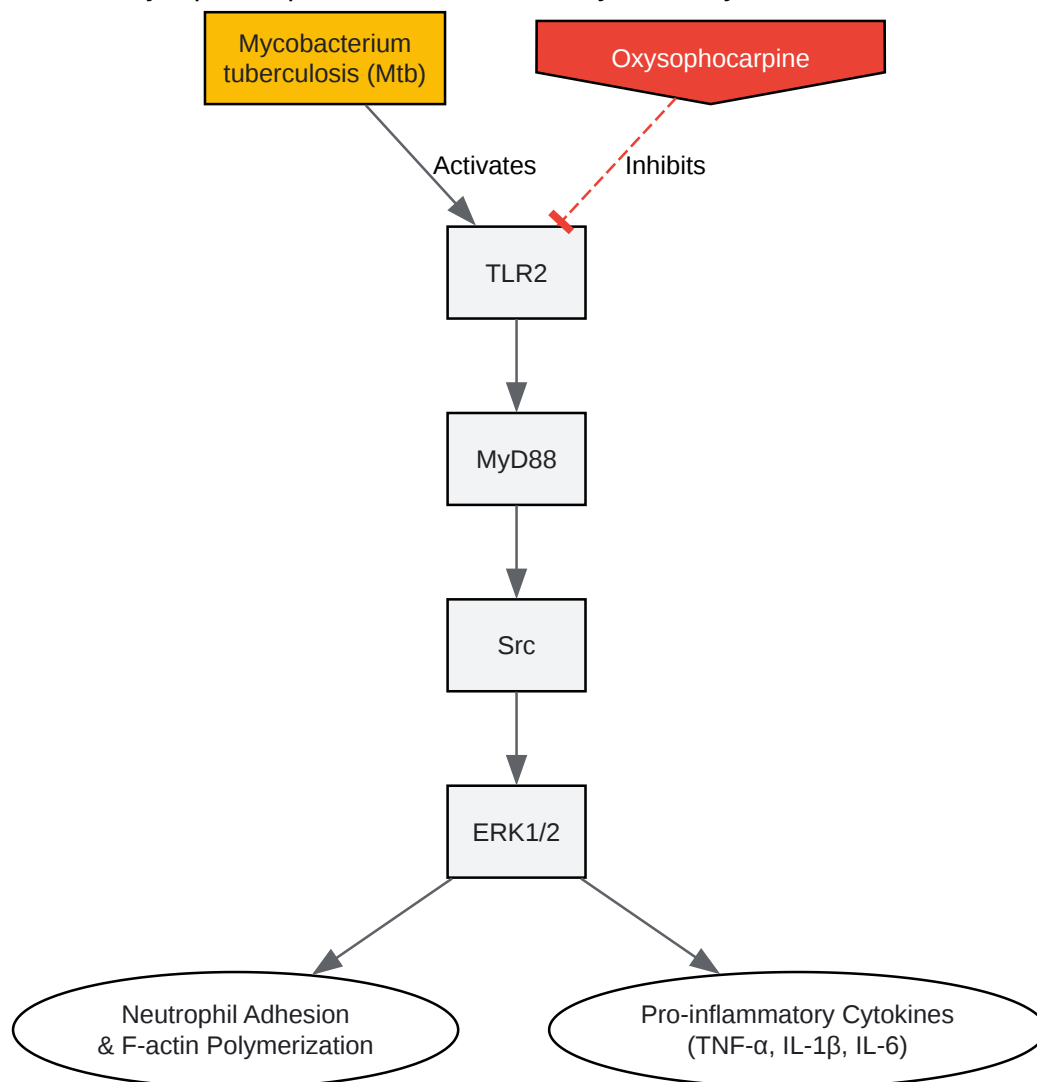
Pharmacodynamics and Mechanism of Action

Oxysophocarpine exerts its therapeutic effects through the modulation of several key signaling pathways. Its anti-inflammatory and neuroprotective actions are of particular interest.

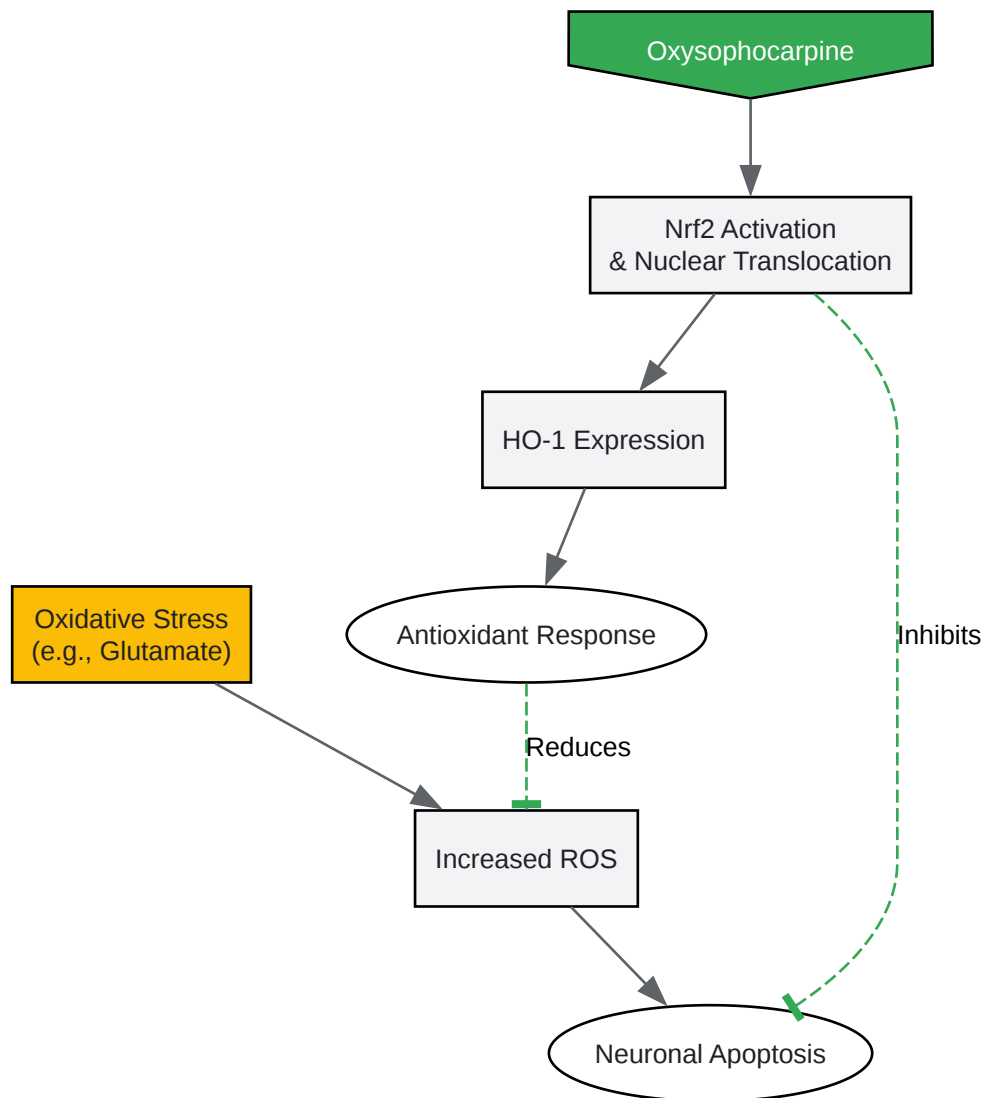
Anti-Inflammatory Signaling

In the context of tuberculosis, **Oxysophocarpine** has been shown to reduce inflammation by inhibiting the Toll-like receptor 2 (TLR2) signaling pathway. This action represses the adhesion of neutrophils and the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6. [3]

Oxysophocarpine's Anti-Inflammatory Pathway in Tuberculosis



Neuroprotective Effect of Oxysophocarpine via Nrf2/HO-1 Pathway

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